Cas no 57-43-2 (amobarbital)

amobarbital structure
amobarbital structure
商品名:amobarbital
CAS番号:57-43-2
MF:C11H18N2O3
メガワット:226.27
CID:33661
PubChem ID:2164

amobarbital 化学的及び物理的性質

名前と識別子

    • amobarbital
    • 5-ethyl-5-(3-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 5-Ethyl-5-(3-methylbutyl)barbituric acid
    • isomytal
    • mylodorm
    • amylbarbitone
    • amylobarbital
    • amylobarbitone
    • pentymal
    • pentymalum
    • robarb
    • schiwanox
    • sednotic
    • somnal
    • statadorm
    • sumital
    • talamo
    • Tuinal
    • 5-ethyl-5-isopentylbarbituric acid
    • 5-ethyl-5-isoamylmalonyl urea
    • 5-isoamyl-5-ethylbarbituric acid
    • AMAL
    • amasust
    • Amesec
    • amital
    • amobarbitone
    • amospan
    • Amtal
    • amybal
    • Amytal
    • barbamil
    • barbamyl
    • barbamyl acid
    • binoctal
    • blue heavens
    • Daprisal
    • dorlotyn
    • ethylisopentylbarbituric acid
    • euroctal
    • isoamyethylbarbituric acid
    • isomyl
    • ***
    • 5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
    • Amobarbital solution
    • 5-ethyl-5-isopentyl-barbituric acid
    • Eunoctal
    • NSC32406
    • Amobarbital 0.1 mg/ml in Methanol
    • Amobarbital (JP15/INN)
    • 5-Ethyl-5-(3-methylbutyl)-2,6(1H,3H,5H)-pyrimidinetrione
    • Dexamyl (Salt/Mix)
    • Oprea1_587446
    • NINDS_000994
    • Amobarbitalum
    • component of 15-90 (Salt/Mix)
    • LS-7196
    • SCHEMBL43780
    • Amobarbital [Controlled Substance]
    • Stadadorm
    • DTXSID9020081
    • CHEBI:2673
    • Tox21_112866
    • Barbituric acid, 5-ethyl-5-isopentyl-
    • D00555
    • KBio1_000994
    • BIDD:PXR0091
    • Amobarbital [INN:JAN]
    • component of Dexamyl
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
    • NSC 10815
    • Amobarbital suppository dosage form
    • Isoamylethylbarbituric acid
    • EINECS 200-330-7
    • 5-Ethyl-5-isoamylbarbituric acid
    • AMOBARBITAL [JAN]
    • isopentobarbital
    • AMOBARBITAL [HSDB]
    • NCGC00247711-01
    • NSC120800
    • Amobarbital cii
    • Amobarbital [USP:INN:BAN:JAN]
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-
    • D0R6BR
    • WLN: T6VMVMV FHJ F2 F2Y1&1
    • CCRIS 5454
    • VIROVYVQCGLCII-UHFFFAOYSA-
    • CHEMBL267894
    • Isomytal (TN)
    • AMOBARBITAL CII [USP-RS]
    • IDI1_000994
    • 5-Ethyl-5-isopentylbarbitursaeure
    • Dormytal
    • NSC10815
    • AMOBARBITAL [WHO-DD]
    • CBDivE_006514
    • C07536
    • GWH6IJ239E
    • 5-Ethyl-5-isopentyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
    • Amobarbital 1.0 mg/ml in Methanol [Controlled Substance]
    • NSC-10815
    • DTXCID0081
    • 57-43-2
    • Amobarbital (JP17/INN)
    • HSDB 3286
    • AMOBARBITAL [EP IMPURITY]
    • amobarbital-
    • component of Q-Caps
    • UNII-GWH6IJ239E
    • CAS-57-43-2
    • component of Dexamyl (Salt/Mix)
    • DivK1c_000994
    • SCHEMBL15364946
    • component of Amo-Dextrosule
    • NSC-120800
    • component of 15-90
    • Amobarbitale
    • component of Q-Caps (Salt/Mix)
    • Barbituric acid, 5-ethyl-5-isoamyl-
    • component of Amo-Dextrosule (Salt/Mix)
    • VIROVYVQCGLCII-UHFFFAOYSA-N
    • Amobarbitale [DCIT]
    • AMOBARBITAL [MI]
    • AMOBARBITAL [INN]
    • 5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione
    • AMOBARBITAL [VANDF]
    • AMOBARBITAL [MART.]
    • Q415850
    • NSC-32406
    • InChI=1/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
    • Amobarbitalum [INN-Latin]
    • DB01351
    • AMOBARBITAL (MART.)
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-,
    • Amobarbital 1.0 mg/ml in Methanol
    • NS00008808
    • N05CA02
    • Amobarbital (USP:INN:BAN:JAN)
    • 5-Ethyl-5-(3-methylbutyl)-2,4,6-(1H,3H,5H)-pyrimidinetrione
    • Barbituric acid, 5-ethyl-5-isopentyl
    • AMOBARBITAL CII (USP-RS)
    • Amobarbitalum (INN-Latin)
    • AMOBARBITAL (EP IMPURITY)
    • インチ: 1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
    • InChIKey: VIROVYVQCGLCII-UHFFFAOYSA-N
    • ほほえんだ: CC(CCC1(C(=O)NC(=O)NC1=O)CC)C

計算された属性

  • せいみつぶんしりょう: 226.13200
  • どういたいしつりょう: 226.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色結晶粉末、無臭、やや苦味
  • 密度みつど: 1.1376 (rough estimate)
  • ゆうかいてん: 156-158 ºC
  • ふってん: 367.89°C (rough estimate)
  • フラッシュポイント: 9℃
  • 屈折率: 1.4620 (estimate)
  • すいようせい: <0.1 g/100 mL at 18.5 ºC
  • あんていせい: Stable. Incompatible with strong oxidizing agents. Hygroscopic.
  • PSA: 75.27000
  • LogP: 1.84260
  • ようかいせい: ベンゼン、エタノール/クロロホルム/エーテル/アルカリ溶液及び脂肪族炭化水素に可溶であり、水に微溶であり、石油エーテルに不溶である
  • 酸性度係数(pKa): 8.0(at 25℃)

amobarbital セキュリティ情報

  • 危険物輸送番号:3249
  • 危険カテゴリコード: 11-23/24/25-39/23/24/25
  • セキュリティの説明: 16-36/37-45
  • 危険物標識: F T
  • どくせい:LD50 in mice (mg/kg): 212 s.c. (Irrgang)
  • 危険レベル:6.1(b)
  • 包装カテゴリ:III
  • 包装等級:III
  • 包装グループ:III
  • 危険レベル:6.1(b)
  • セキュリティ用語:6.1(b)

amobarbital 税関データ

  • 税関コード:2933530014
  • 税関データ:

    中国税関コード:

    2933530014

amobarbital 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1030001-25mg
amobarbital
57-43-2
25mg
¥3984.26 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1030001-25MG
57-43-2
25MG
¥4852.01 2023-01-06

amobarbital 関連文献

amobarbitalに関する追加情報

Comprehensive Overview of Amobarbital (CAS No. 57-43-2): Properties, Applications, and Modern Relevance

Amobarbital, identified by its CAS number 57-43-2, is a well-known barbiturate derivative with historical significance in medicine and pharmacology. This compound belongs to the class of central nervous system (CNS) depressants, which were once widely prescribed for their sedative and hypnotic effects. Despite its decline in clinical use due to the advent of safer alternatives, amobarbital remains a subject of interest for researchers studying its mechanisms, pharmacokinetics, and potential niche applications.

The chemical structure of amobarbital features a barbituric acid core, modified with an amyl group at the 5-position, which influences its lipid solubility and duration of action. Its CAS registry number (57-43-2) is a critical identifier for chemists and regulatory bodies, ensuring accurate classification in databases and literature. In the early 20th century, amobarbital was marketed under brand names like Amytal and was primarily used to treat insomnia, anxiety, and epilepsy. Today, its role has shifted, but it continues to be referenced in discussions about sleep disorders, anxiolytics, and the evolution of psychopharmacology.

One of the most searched topics related to amobarbital is its comparison with modern sleep aids and anti-anxiety medications. Users often inquire about why barbiturates like amobarbital fell out of favor, leading to explanations about their narrow therapeutic index and high risk of dependence. Contemporary research focuses on repurposing older drugs, and amobarbital occasionally appears in studies exploring its effects on GABA receptors or its potential in neuropharmacology.

From a biochemical perspective, amobarbital acts as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism underpins its sedative effects but also explains its adverse effects, such as respiratory depression in overdose scenarios. Searches for "amobarbital mechanism of action" or "GABA and barbiturates" reflect enduring curiosity about how such compounds interact with neural pathways.

In the context of drug development history, amobarbital serves as a case study for the transition from barbiturates to benzodiazepines and newer Z-drugs like zolpidem. This shift is frequently discussed in forums comparing old vs. new sleep medications, with users questioning whether older drugs like amobarbital had unique advantages. While its clinical use is now rare, the compound is still employed in specialized diagnostic procedures, such as the Wada test for assessing cerebral hemisphere dominance before neurosurgery.

Another trending topic is the misuse potential of historical pharmaceuticals, including amobarbital. Public interest in "vintage drugs" or "obsolete medications" often leads to discussions about their pharmacological profiles and societal impact. However, it’s crucial to emphasize that amobarbital is not recommended for self-administration due to its significant risks.

For researchers, the CAS No. 57-43-2 is indispensable for locating amobarbital in chemical inventories or academic papers. Databases like PubMed and Reaxys use this identifier to streamline searches for studies on its synthesis, metabolism, or toxicology. Recent publications have examined its pharmacokinetics, including half-life and excretion pathways, which remain relevant for forensic and toxicological analyses.

In summary, while amobarbital (CAS 57-43-2) is no longer a frontline therapeutic agent, its legacy persists in pharmacology education, drug safety discourse, and niche medical applications. Its story underscores the importance of balancing efficacy with safety in CNS drug design—a lesson that continues to inform modern neurotherapeutic innovations.

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